molecular formula C42H45N3O7 B1678365 Pamaquine naphthoate CAS No. 635-05-2

Pamaquine naphthoate

Cat. No. B1678365
CAS RN: 635-05-2
M. Wt: 703.8 g/mol
InChI Key: IPPMKVWUPMOGFL-UHFFFAOYSA-N
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Description

Pamaquine naphthoate is an insoluble salt of pamaquine . Pamaquine is an 8-aminoquinoline drug that was formerly used for the treatment of malaria . It is closely related to primaquine and is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale); and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .


Molecular Structure Analysis

The molecular formula of Pamaquine naphthoate is C42H45N3O7 . Its molecular weight is 703.843 .


Chemical Reactions Analysis

The exact chemical reactions involving Pamaquine naphthoate are not clearly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pamaquine naphthoate are not clearly mentioned in the available resources .

Scientific Research Applications

Antibacterial Properties

Pamaquine naphthoate, through its naphthoate component, shows potential in antibacterial applications. Research on 1,4-dihydroxy-2-naphthoate prenyltransferase inhibitors indicates their effectiveness as selective antibacterial agents against drug-resistant Gram-positive organisms such as MRSA and Mycobacterium species. This suggests that compounds like pamaquine naphthoate could target menaquinone synthesis in these pathogens, presenting a new avenue for tackling antibiotic resistance (Kurosu et al., 2007).

Interaction with Dendrimers

Studies on dendrimers, which are highly branched, star-shaped polymers, have shown that they can effectively interact with naphthoate derivatives. For instance, the complexation of carboxylates like naphthoate with dendrimers in aqueous solutions has been studied, highlighting the potential of dendrimers to act as carriers for such molecules. This research opens up possibilities for using pamaquine naphthoate in drug delivery systems or as a model compound for studying dendrimer interactions (Ficker et al., 2015).

Environmental Applications

Naphthoate compounds, including derivatives like pamaquine naphthoate, have been examined for environmental applications, such as removing aromatic contaminants from water. Research on the effectiveness of materials like polyamidoamine (PAMAM) dendrimers and graphene oxide in removing naphthalene from water suggests potential uses of pamaquine naphthoate in environmental remediation and water treatment processes (DeFever et al., 2015).

Menaquinone Biosynthesis Inhibition

Pamaquine naphthoate's relevance in inhibiting menaquinone biosynthesis is significant, especially in the context of drug-resistant bacteria. Research on compounds targeting the menaquinone biosynthesis pathway indicates the potential for developing new antimicrobial agents. These findings imply the usefulness of pamaquine naphthoate derivatives in the development of new treatments against bacterial infections, including tuberculosis and MRSA (Choi et al., 2016).

Safety And Hazards

Like primaquine, pamaquine causes haemolytic anaemia in patients with G6PD deficiency . Therefore, patients should always be screened for G6PD deficiency prior to being prescribed pamaquine .

Future Directions

The future directions of Pamaquine naphthoate are not clearly mentioned in the available resources .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C19H29N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPMKVWUPMOGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021385
Record name Pamaquine naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamaquine naphthoate

CAS RN

635-05-2
Record name 2-Naphthalenecarboxylic acid, 4,4′-methylenebis[3-hydroxy-, compd. with N1,N1-diethyl-N4-(6-methoxy-8-quinolinyl)-1,4-pentanediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamaquine naphthoate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamaquine naphthoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14220
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pamaquine naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAQUINE NAPHTHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Y4A9AODB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
HA Feldman, H Packer, FD Murphy… - The Journal of clinical …, 1947 - Am Soc Clin Investig
… Pamaquine naphthoate was the compound employed throughout this study. Approximately 45 per tent of this salt is considered to be active base. Consequently, dividing our doses by 2 …
Number of citations: 24 www.jci.org
HA Walker, LA Stauber, AP Richardson - The Journal of Infectious Diseases, 1948 - JSTOR
… In a preliminary experiment we observed that pamaquine naphthoate at a level of 0.01 % in … experiments involving 109 ducks on four diet-levels of pamaquine naphthoate. The ED50 of …
Number of citations: 4 www.jstor.org
KKR Ravel - 1956 - search.proquest.com
… Sinton (27, 28, 29) developed a method of estimating the Pamaquine base in the samples of Pamaquine Naphthoate involving simple procedure of acidimetrie titration of the separated …
Number of citations: 0 search.proquest.com
T COGGESHALL, FA RICE - Journal of the American Medical …, 1949 - jamanetwork.com
… It is a derivative of the longer known pamaquine naphthoate ("plasmochin"), which some workers stated was capa¬ ble of reducing the relapse rate in vivax malaria. How¬ …
Number of citations: 13 jamanetwork.com
FC Sinton - Journal of Association of Official Agricultural …, 1947 - academic.oup.com
… This procedure differs from the method described in the US Pharmacopoeia under Pamaquine Naphthoate, in which case the titration is made with sodium nitrite solution. It is noted that …
Number of citations: 0 academic.oup.com
RF Loeb - Journal of the American Medical Association, 1946 - jamanetwork.com
… pamaquine naphthoate and other 8-aminoquinolines. Absorption, Excretion, Tissue Distribution and Deg¬ radation.—Pentaquine … pentaquine closely resembles pamaquine naphthoate …
Number of citations: 40 jamanetwork.com
LE Warren - 1944 - academic.oup.com
… Attention is given to the antimalarials, quinacrine hydrochloride, and pamaquine naphthoate, and their relative values in the treatment of malaria as compared with quinine are discussed…
Number of citations: 0 academic.oup.com
W HA, S LA - Federation Proceedings, 1946 - europepmc.org
Pamaquine naphthoate, quinacrine hydrochloride, and quinine bisulfate as curative agents in Plasmodium cathemerium infections of the duck. - Abstract - Europe PMC … Pamaquine …
Number of citations: 1 europepmc.org
SG Schulman, K Abate - Journal of Pharmaceutical Sciences, 1972 - Elsevier
… (3) showed the fluorescence of pamaquine naphthoate to be due to the naphthoate anion. Recently, Schulman and Sanders (4) showed that the failure of 8-aniinoquinoline to fluoresce …
Number of citations: 7 www.sciencedirect.com
VR Gobzem - Treatment of coccidiosis in calves., 1970 - cabdirect.org
… bovis infection) oral mepacrine (10 mg/kg) with pamaquine naphthoate (2 mg/kg), oral chloramphenicol (20 mg/kg), i/v proguanil (10 mg/kg), or i/m streptomycin (500, 000 units/calf) …
Number of citations: 0 www.cabdirect.org

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